4-Aminocyclohexanecarbonitrile hydrochloride

Description

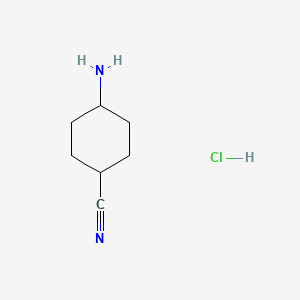

4-Aminocyclohexanecarbonitrile hydrochloride (CAS: 1303968-08-2) is a cyclohexane derivative featuring an amino group (-NH₂) and a nitrile (-C≡N) substituent at the 1- and 4-positions of the cyclohexane ring, respectively. Its molecular formula is C₇H₁₂N₂·HCl, with a molecular weight of 160.64 g/mol . The compound is commonly used in pharmaceutical and organic synthesis due to its dual functional groups, which enable diverse reactivity. The trans-isomer (CAS: 873537-33-8) is explicitly referenced in some sources, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name |

4-aminocyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVSLNZSMIPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-08-2, 873537-33-8, 1387445-51-3 | |

| Record name | Cyclohexanecarbonitrile, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-aminocyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexanecarbonitrile hydrochloride typically involves the reaction of 4-aminocyclohexanecarbonitrile with hydrochloric acid. One common method includes dissolving 4-aminocyclohexanecarbonitrile in acetonitrile and adding hydrochloric acid to form the hydrochloride salt . The reaction is carried out under inert atmosphere conditions at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : ACCN HCl is frequently used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for chemists .

Biology

- Building Block for Biologically Active Compounds : The compound serves as a precursor for the development of biologically active substances, including pharmaceuticals. Its derivatives are explored for their potential therapeutic effects .

Medicine

- Drug Discovery and Development : Research indicates that ACCN HCl may play a role in drug discovery, particularly in synthesizing agents targeting specific diseases. Its derivatives are being studied for their pharmacological properties .

Industry

- Production of Specialty Chemicals : In industrial applications, ACCN HCl is utilized in producing specialty chemicals and materials, benefiting from its stability and solubility characteristics .

Data Table: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of complex molecules |

| Biology | Building block for bioactive compounds | Pharmaceutical development |

| Medicine | Drug discovery | Potential therapeutic agents |

| Industry | Specialty chemicals production | Various industrial applications |

Case Study 1: Synthesis of Antiviral Agents

A study explored the use of ACCN HCl in synthesizing novel antiviral agents. Researchers demonstrated that derivatives of ACCN HCl exhibited significant antiviral activity against specific viral strains, highlighting its potential in developing new treatments.

Case Study 2: Development of Anticancer Compounds

Another research project focused on modifying ACCN HCl to create compounds with anticancer properties. The study found that certain derivatives could inhibit cancer cell proliferation effectively, suggesting further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrile-Containing Cyclohexane Derivatives

- trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 920966-30-9): This positional isomer has the amino and nitrile groups at the 1- and 3-positions. While its similarity score to the target compound is 1.00 , the altered substituent positions may influence steric interactions and solubility.

- 4-Aminocyclohexanecarbonitrile (CAS: 23083-48-9): The free base form lacks the hydrochloride counterion, resulting in reduced polarity and solubility in aqueous media .

Ketone vs. Nitrile Functional Groups

- 4-Aminocyclohexanone Hydrochloride (CAS: 675112-40-0): Replaces the nitrile with a ketone (-C=O), significantly altering reactivity (e.g., susceptibility to nucleophilic attack). Its similarity score is 0.83 .

- 4-(Dimethylamino)cyclohexanone Hydrochloride (CAS: 40594-28-3): Features a dimethylamino (-N(CH₃)₂) group instead of the primary amine, reducing hydrogen-bonding capacity and increasing lipophilicity .

Substituent and Stereochemical Variations

Amino Group Modifications

- trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride (CAS: SY266777): Substitutes the primary amine with a dimethylamino group and introduces a carbonyl chloride (-COCl), enhancing electrophilicity for peptide coupling reactions .

Stereoisomers

Non-Cyclohexane Analogues

- (R)-3-Aminobutanenitrile Hydrochloride (CAS: 1073666-55-3): A linear chain analogue with a similarity score of 1.00. The absence of a cyclohexane ring reduces conformational rigidity, impacting its pharmacokinetic properties .

- 1-Amino-1-cyclopropanecarbonitrile Hydrochloride (CAS: 127946-77-4): A strained cyclopropane derivative with a similarity score of 0.68. The ring strain increases reactivity but may compromise stability .

Comparative Data Table

| Compound Name | CAS Number | Functional Groups | Molecular Weight (g/mol) | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 4-Aminocyclohexanecarbonitrile HCl | 1303968-08-2 | -NH₂, -C≡N, HCl | 160.64 | 1.00 (reference) | Reference compound |

| trans-3-Aminocyclohexanecarbonitrile HCl | 920966-30-9 | -NH₂, -C≡N, HCl (3-position) | 160.64 | 1.00 | Substituent position |

| 4-Aminocyclohexanone HCl | 675112-40-0 | -NH₂, -C=O, HCl | 165.62 | 0.83 | Ketone instead of nitrile |

| 4-(Dimethylamino)cyclohexanone HCl | 40594-28-3 | -N(CH₃)₂, -C=O, HCl | 179.68 | 0.63 | Tertiary amine, ketone |

| (R)-3-Aminobutanenitrile HCl | 1073666-55-3 | -NH₂, -C≡N, HCl (linear) | 122.59 | 1.00 | Linear structure, no cyclohexane ring |

Biological Activity

4-Aminocyclohexanecarbonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane structure with an amino group and a carbonitrile functional group. The molecular formula is CHClN, and its molecular weight is approximately 162.63 g/mol .

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

1. Antiviral Activity:

- Recent research indicates that derivatives of aminocyclohexanecarbonitrile exhibit promising antiviral properties. For instance, modifications to the compound have shown enhanced inhibition against viruses like H5N1, with specific derivatives achieving up to 91.2% virus growth inhibition .

2. Anticancer Properties:

- Studies have demonstrated that compounds related to 4-aminocyclohexanecarbonitrile can induce apoptosis in cancer cells. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H1975 (non-small cell lung cancer), with IC values ranging from 0.442 μM to 2.95 μM .

3. Antibacterial Effects:

- The compound has also been evaluated for antibacterial activity, particularly against Escherichia coli, showing a minimum inhibitory concentration (MIC) of 31.25 μg/mL . This suggests potential use in treating bacterial infections.

The mechanism by which 4-aminocyclohexanecarbonitrile exerts its biological effects is multifaceted:

- Antiviral Action: The antiviral activity is believed to be linked to the compound's ability to interfere with viral replication processes, possibly through inhibition of viral enzymes or disruption of viral entry into host cells.

- Anticancer Mechanism: The anticancer effects may involve the induction of apoptosis via caspase activation and cell cycle arrest at the G2/M phase, as evidenced by increased levels of caspase-9 in treated cells .

- Antibacterial Mechanism: The antibacterial properties are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on modified aminocyclohexanecarbonitrile derivatives indicated significant antiviral efficacy against H5N1, showcasing the structural influence on biological activity. The research highlighted that increasing lipophilicity positively correlated with enhanced antiviral performance while maintaining low cytotoxicity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 cells treated with various derivatives demonstrated a clear dose-dependent response in inducing apoptosis. The analysis revealed that compounds with specific substitutions on the cyclohexane ring exhibited superior anticancer activity compared to standard treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Aminocyclohexanecarbonitrile hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclohexane derivatives with nitrile and amine functional groups. A common route is the hydrochlorination of 4-aminocyclohexanecarbonitrile under acidic conditions. Ensure strict temperature control (e.g., maintaining ≤25°C during exothermic reactions) and inert gas purging (e.g., nitrogen) to prevent degradation of the amine group . Recrystallization using ethanol/water mixtures improves purity, with monitoring via thin-layer chromatography (TLC) to confirm reaction completion.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis. Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can lead to decomposition. For short-term use, aliquot small quantities to minimize freeze-thaw cycles .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to its classification as a skin sensitizer (H317) and acute toxicity (H301/H330). Use fume hoods for weighing and handling powdered forms to avoid inhalation. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight, melting point)?

- Methodological Answer : Cross-validate data using multiple analytical techniques. For example:

- Molecular weight : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis.

- Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to account for decomposition (e.g., dec. at ~205°C) .

Q. What advanced analytical methods are recommended for characterizing this compound in drug discovery workflows?

- Methodological Answer :

- Structural elucidation : Combine H/C NMR (DMSO-d6) and FT-IR to confirm amine (–NH) and nitrile (–C≡N) functional groups.

- Purity profiling : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 254 nm .

- Stability studies : Employ LC-MS to detect degradation products under accelerated conditions (e.g., 40°C/75% RH over 4 weeks) .

Q. How can computational modeling optimize the design of derivatives for target-specific applications (e.g., kinase inhibitors)?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to target proteins (e.g., cyclin-dependent kinases).

- Retrosynthetic analysis : Apply AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible synthetic routes for novel analogs .

- ADMET prediction : Utilize QSAR models in SwissADME to assess solubility, permeability, and metabolic stability .

Data Contradictions and Validation

Q. How to address conflicting toxicity data (e.g., acute vs. chronic exposure risks)?

- Methodological Answer : Conduct tiered toxicological assays:

- In vitro : MTT assays on HepG2 cells for acute cytotoxicity (IC50 determination).

- In vivo : Zebrafish embryo models (OECD TG 236) for developmental toxicity screening.

- Regulatory alignment : Compare results against CLP classifications (e.g., H373 for repeated exposure organ toxicity) and adjust handling protocols accordingly .

Research Design and Troubleshooting

Q. What experimental controls are critical when studying this compound’s biological activity?

- Methodological Answer :

- Negative controls : Use structurally similar but inactive analogs (e.g., 4-methylcyclohexanecarbonitrile) to rule out nonspecific effects.

- Solvent controls : Account for DMSO or ethanol vehicle effects (e.g., ≤0.1% final concentration).

- Replicate design : Perform triplicate independent experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.